![molecular formula C18H18N6O2S B2656523 (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251686-52-8](/img/structure/B2656523.png)
(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). These compounds have been shown to display moderate acetylcholinesterase inhibitory activities in vitro .
科学的研究の応用
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
- Results : Compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and was selective for AChE over butyrylcholinesterase (BuChE). It could serve as a lead compound for AD drug development .
Antimicrobial Activity
- Results : The compound showed higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) compared to a reference compound .
α1-Adrenergic Receptor (α1-AR) Affinity
- Results : Detailed analyses provided insights into potential therapeutic effects related to α1-AR modulation .
Molecular Dynamics Simulations
Chemical Properties
- Results : The molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol. The density at 20°C is approximately 1.22 g/cm³ .
作用機序
将来の方向性
The compound is part of a series of acetylcholinesterase inhibitors that have been synthesized for the treatment of Alzheimer’s disease . These compounds have shown promise in vitro, suggesting that they could be further developed and optimized for use in treating Alzheimer’s disease . Future research could focus on improving the potency and selectivity of these inhibitors, as well as investigating their efficacy in vivo.
特性
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-15-5-2-1-4-14(15)23-8-10-24(11-9-23)16(26)13-12-27-18(21-13)22-17-19-6-3-7-20-17/h1-7,12,25H,8-11H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGQPWSXPXVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。